Cas no 1262198-06-0 (3-Bromo-2-fluoro-5-(trifluoromethyl)aniline)

3-Bromo-2-fluoro-5-(trifluoromethyl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-2-fluoro-5-(trifluoromethyl)aniline
- 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline
-
- MDL: MFCD28740796
- Inchi: 1S/C7H4BrF4N/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H,13H2
- InChI Key: OBABHSMSXVXOOD-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C(F)(F)F)C=1)N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 184
- Topological Polar Surface Area: 26
- XLogP3: 2.9
3-Bromo-2-fluoro-5-(trifluoromethyl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B195230-250mg |
3-Bromo-2-fluoro-5-(trifluoromethyl)aniline |
1262198-06-0 | 250mg |
$ 310.00 | 2022-06-07 | ||
abcr | AB546273-5 g |
3-Bromo-2-fluoro-5-(trifluoromethyl)aniline; . |
1262198-06-0 | 5g |
€1,164.00 | 2023-04-13 | ||
abcr | AB546273-1 g |
3-Bromo-2-fluoro-5-(trifluoromethyl)aniline; . |
1262198-06-0 | 1g |
€469.00 | 2023-04-13 | ||
abcr | AB546273-1g |
3-Bromo-2-fluoro-5-(trifluoromethyl)aniline; . |
1262198-06-0 | 1g |
€540.90 | 2025-02-14 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596149-5g |
3-Bromo-2-fluoro-5-(trifluoromethyl)aniline |
1262198-06-0 | 98% | 5g |
¥6740.00 | 2024-08-09 | |
TRC | B195230-500mg |
3-Bromo-2-fluoro-5-(trifluoromethyl)aniline |
1262198-06-0 | 500mg |
$ 515.00 | 2022-06-07 | ||
Apollo Scientific | PC303474-1g |
3-Bromo-2-fluoro-5-(trifluoromethyl)aniline |
1262198-06-0 | 97% | 1g |
£282.00 | 2023-09-01 | |
Apollo Scientific | PC303474-5g |
3-Bromo-2-fluoro-5-(trifluoromethyl)aniline |
1262198-06-0 | 97% | 5g |
£703.00 | 2023-09-01 | |
abcr | AB546273-5g |
3-Bromo-2-fluoro-5-(trifluoromethyl)aniline; . |
1262198-06-0 | 5g |
€1288.60 | 2025-02-14 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596149-1g |
3-Bromo-2-fluoro-5-(trifluoromethyl)aniline |
1262198-06-0 | 98% | 1g |
¥2926.00 | 2024-08-09 |
3-Bromo-2-fluoro-5-(trifluoromethyl)aniline Related Literature
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
Additional information on 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Professional Introduction to Compound with CAS No 1262198-06-0 and Product Name: 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline
The compound with the CAS number 1262198-06-0 and the product name 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and synthetic organic chemistry. The presence of multiple halogen substituents, specifically bromine, fluorine, and trifluoromethyl groups, imparts distinct electronic and steric properties that make this compound a versatile intermediate in the synthesis of biologically active molecules.
Recent research has highlighted the importance of halogenated aromatic amines in medicinal chemistry. The structural motif of 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline aligns well with this trend, as it serves as a valuable building block for constructing more complex pharmacophores. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating effects of the amino group create a balance that enhances reactivity in various chemical transformations. This balance is particularly useful in cross-coupling reactions, which are pivotal in modern drug synthesis.
In the context of current pharmaceutical research, 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline has been explored for its role in developing novel therapeutic agents. Its halogenated structure allows for facile functionalization through techniques such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and other palladium-catalyzed reactions. These methods enable the introduction of diverse substituents, thereby expanding the chemical space available for drug discovery. For instance, studies have demonstrated its utility in generating derivatives with enhanced binding affinity to target proteins, which is a critical factor in determining drug efficacy.
The significance of this compound is further underscored by its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By serving as a precursor to more complex kinase inhibitors, 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline contributes to the development of targeted therapies that can modulate kinase activity with high precision. Recent publications have reported its use in creating inhibitors that exhibit potent activity against specific kinases while minimizing off-target effects.
Another area where this compound has shown promise is in the synthesis of antiviral agents. The structural features of 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline allow for the creation of molecules that can interfere with viral replication cycles. For example, derivatives derived from this intermediate have been investigated for their ability to inhibit viral proteases and polymerases. The halogen atoms enhance the metabolic stability and bioavailability of these derivatives, making them attractive candidates for further development.
The synthetic utility of 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline extends beyond pharmaceutical applications. It has also been employed in materials science, particularly in the development of organic electronic materials. The electron-deficient nature of the halogenated aromatic ring makes it an excellent candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have leveraged its reactivity to design novel materials with improved charge transport properties, which are essential for next-generation electronic devices.
From a computational chemistry perspective, 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline has been subjected to detailed theoretical studies to understand its electronic structure and reactivity. Advanced computational methods such as density functional theory (DFT) have been used to predict reaction pathways and optimize synthetic strategies. These studies have provided valuable insights into how different substituents influence molecular properties, guiding experimental efforts towards more efficient synthetic routes.
The environmental impact of using halogenated compounds like 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline is also a topic of interest. While these compounds offer numerous advantages in synthetic chemistry, their disposal must be managed responsibly to minimize environmental harm. Research is ongoing into green chemistry approaches that can reduce waste and improve sustainability in the synthesis of such molecules. Techniques such as catalytic methods and flow chemistry are being explored to achieve these goals.
In conclusion, 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline represents a cornerstone molecule in modern chemical research with applications spanning pharmaceuticals, materials science, and computational chemistry. Its unique structural features make it an invaluable intermediate for constructing complex molecules with biological activity. As research continues to uncover new applications and synthetic methodologies, this compound will undoubtedly remain at the forefront of scientific innovation.
1262198-06-0 (3-Bromo-2-fluoro-5-(trifluoromethyl)aniline) Related Products
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 249916-07-2(Borreriagenin)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1189426-16-1(Sulfadiazine-13C6)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
